ethyl 2-[(2-ethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Ethyl 2-[(2-ethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a tetrahydrobenzothiophene derivative featuring a 2-ethoxybenzoyl substituent on the amino group at the 2-position and an ethyl ester at the 3-position.
The 4,5,6,7-tetrahydro-1-benzothiophene core contributes to conformational rigidity, while the 2-ethoxybenzoyl group introduces electronic and steric effects that influence reactivity and intermolecular interactions. Crystallographic studies of related compounds reveal planar heterocyclic rings and intramolecular hydrogen bonding (e.g., S(6) motifs), which may stabilize the molecular structure .
Properties
IUPAC Name |
ethyl 2-[(2-ethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4S/c1-3-24-15-11-7-5-9-13(15)18(22)21-19-17(20(23)25-4-2)14-10-6-8-12-16(14)26-19/h5,7,9,11H,3-4,6,8,10,12H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHCVRBVJIJIBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50360141 | |
| Record name | ethyl 2-[(2-ethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50360141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5524-80-1 | |
| Record name | ethyl 2-[(2-ethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50360141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 2-[(2-ethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, synthesis methods, and therapeutic applications based on diverse research findings.
Molecular Structure
- Molecular Formula : C18H21NO4S
- Molecular Weight : 347.4 g/mol
- IUPAC Name : Ethyl 2-[(2-ethoxybenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate
Structural Features
The compound contains a thiophene ring, an ethoxy-benzoylamino group, and a carboxylic acid ethyl ester group. These features contribute to its biological activity by allowing interactions with various molecular targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The ethoxy-benzoylamino group facilitates hydrogen bonding and other interactions with biological targets, while the thiophene ring participates in π-π stacking interactions. This dual interaction mechanism enhances the compound's potential as a therapeutic agent.
Therapeutic Applications
Research has indicated several potential therapeutic applications:
- Analgesic Activity : Studies have shown that derivatives of similar compounds exhibit significant analgesic effects. For instance, a study involving related benzothiophene derivatives demonstrated analgesic activity exceeding that of standard analgesics like metamizole .
- Anti-inflammatory Properties : Compounds similar to this compound have been screened for anti-inflammatory activity, suggesting potential applications in treating inflammatory diseases .
- Antitubercular Activity : Some derivatives have shown promising results against Mycobacterium tuberculosis, indicating the compound's potential use in developing new antitubercular drugs .
Case Studies
Several studies have been conducted to evaluate the biological activity of compounds related to this compound:
Synthesis Methods
The synthesis of this compound typically involves multiple steps:
- Formation of the Thiophene Ring : This is achieved through the Gewald reaction involving a ketone and cyanoacetate.
- Introduction of the Ethoxy-Benzoylamino Group : This step is crucial for enhancing the compound's lipophilicity and biological interactions.
- Esterification : The final step involves esterification of the carboxylic acid with ethanol under acidic conditions.
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Yield : Electron-donating groups (e.g., 3,4-dimethoxybenzoyl in Compound 43) facilitate higher yields (96%) compared to sterically hindered or polar groups (e.g., 4-hydroxyphenyl in 6o: 22%) .
Biological Activity : Compounds with benzoyl or modified acyl groups (e.g., 2-chloroacetyl) are explored as anti-HIV agents or antibacterial scaffolds, though specific data for the target compound are lacking .
Crystallographic Trends : Intramolecular hydrogen bonding (N–H⋯O) stabilizes the tetrahydrobenzothiophene core, as seen in Compound 15 .
Spectral and Physical Properties
Comparative spectral data for select derivatives:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
